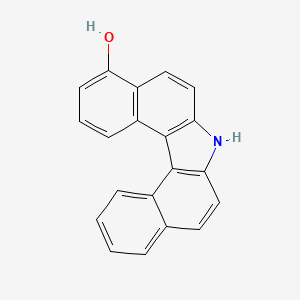

7H-Dibenzo(c,g)carbazol-4-ol

Description

Metabolic Activation Pathways of 7H-Dibenzo(c,g)carbazol-4-ol

Oxidative Metabolism Leading to Reactive o-Quinone Intermediates

The metabolic activation of this compound primarily proceeds through oxidative pathways that yield electrophilic o-quinone intermediates. Structural analogies to the parent compound DBC suggest that hydroxylation at the 4-position facilitates further oxidation to 7H-dibenzo[c,g]carbazole-3,4-dione, a highly reactive Michael acceptor. This o-quinone derivative forms stable covalent adducts with nucleic acid bases, particularly guanine and adenine, through nucleophilic attacks at the C1 position of the carbazole ring.

The formation of o-quinone intermediates is catalyzed by two-electron oxidation mechanisms, which contrast with the minor role of one-electron oxidation pathways observed in DBC metabolism. For example, studies on DBC-3,4-dione demonstrate its capacity to react with 2'-deoxyguanosine and 2'-deoxycytidine, producing N2-[3,4-dihydroxy-DBC-1-yl]-dGuo adducts and N4-substituted cytosine adducts. These adducts exhibit conformational isomerism due to restricted rotation around the covalent bond linking the quinone moiety to the nucleobase.

Enzymatic Systems Involved in Bioactivation

The bioactivation of this compound involves a consortium of oxidative enzymes:

Cytochrome P450 Enzymes

Human CYP1A1, CYP1A2, CYP3A4, and CYP3A5 catalyze the oxidation of polycyclic aromatic hydrocarbons (PAHs) to dihydrodiol intermediates, a process critical for generating reactive o-quinones. While direct evidence for this compound oxidation by these isoforms remains limited, structural similarities to dibenzacridines support the involvement of CYP3A subfamily enzymes in initial hydroxylation steps.

Aldo-Keto Reductases

Aldo-keto reductase 1C3 (AKR1C3) contributes to the redox cycling of o-quinone intermediates, perpetuating oxidative stress and DNA damage. This enzyme reduces o-quinones to semiquinone radicals, which subsequently undergo autoxidation to regenerate the quinone while producing superoxide anions.

Flavin-Containing Monooxygenases

Hepatic flavin-containing monooxygenases (FMOs) may participate in N-oxidation reactions, though their role in this compound metabolism remains speculative compared to their established activity in metabolizing heterocyclic amines.

Comparative Metabolic Profiling Across Species

Species-specific variations in this compound metabolism arise from differences in hepatic enzyme expression and catalytic efficiency:

Murine models exhibit rapid bioactivation kinetics, with 6.5 ± 1.8 DBC-5-N7-Gua adducts per 10⁶ nucleotides detected in liver within 4 hours post-exposure. In contrast, human hepatocytes demonstrate increased capacity for phase II conjugation reactions, particularly glucuronidation and sulfation of the 4-hydroxyl group, which may attenuate o-quinone formation. Primate studies reveal interspecies differences in CYP3A substrate specificity that significantly impact the rate of carbazole ring oxidation.

Properties

CAS No. |

78448-09-6 |

|---|---|

Molecular Formula |

C20H13NO |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |

InChI |

InChI=1S/C20H13NO/c22-18-7-3-6-15-14(18)9-11-17-20(15)19-13-5-2-1-4-12(13)8-10-16(19)21-17/h1-11,21-22H |

InChI Key |

SZRBLGVVQDTOOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O |

Origin of Product |

United States |

Preparation Methods

Classical Amination via Autoclave-Mediated Reactions

Two-Step Amination Protocol

The earliest reported synthesis of 7H-dibenzo[c,g]carbazol-4-ol derivatives involves a high-temperature amination process using racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) as the starting material. In a representative procedure:

- Step 1 : rac-BINOL (1.6 g, 5.6 mmol) is combined with ammonium sulfite monohydrate (9.0 g, 67 mmol) and aqueous ammonia (12 mL, 174 mmol) in an autoclave.

- Step 2 : The mixture is heated to 220°C for 8 hours, cooled to 25°C, and supplemented with additional ammonium sulfite (9.0 g) and aqueous ammonia (12 mL).

- Step 3 : A second heating cycle at 220°C for 8 hours completes the reaction.

The crude product is isolated via filtration, washed with water, and recrystallized from benzene to yield 7H-dibenzo[c,g]carbazol-4-ol at 98% purity.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 220°C |

| Reaction Time | 16 hours (total) |

| Solvent | Aqueous ammonia |

| Catalyst | Ammonium sulfite |

| Yield | 98% |

This method’s reliance on autoclave conditions ensures complete substrate conversion but poses scalability challenges due to energy-intensive heating.

Visible Light-Induced Catalyst-Free Synthesis

Photochemical 6π Electrocyclization

A groundbreaking 2025 protocol enables the synthesis of dibenzo[a,g]carbazoles under visible light without catalysts or metals. While designed for dibenzo[a,g]carbazoles, the methodology is adaptable to 7H-dibenzo[c,g]carbazol-4-ol via strategic substrate modification:

- Reaction Setup : β-Tetralone and arylamine derivatives are irradiated with visible light (450–500 nm) at ambient temperature.

- Mechanism : The process involves 6π electrocyclization of a photoexcited dienone intermediate, followed by dehydrogenative aromatization.

- Scope : Electron-donating and withdrawing groups on the arylamine are tolerated, though steric hindrance reduces yields by 15–20%.

Advantages Over Classical Methods:

- Sustainability : Eliminates toxic catalysts and high-energy heating.

- Cost Efficiency : Bench-stable reagents and room-temperature conditions.

- Functional Group Tolerance : Compatible with nitro, methoxy, and halogen substituents.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Energy Demand |

|---|---|---|---|

| Autoclave Amination | 98 | Moderate | High |

| Domino Benzannulation | 79 | High | Moderate |

| Photochemical | 60–85 | High | Low |

Practical Considerations

- Autoclave Method : Ideal for small-scale, high-purity synthesis but limited by equipment requirements.

- Domino Reaction : Balances yield and scalability, though multi-step workup increases labor.

- Photochemical Route : Most sustainable but requires UV-vis instrumentation for optimization.

Chemical Reactions Analysis

Types of Reactions

7H-Dibenzo(c,g)carbazol-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of diones and other oxidized products.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: Substitution reactions, particularly involving halogenated organics, are possible.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and halogenated compounds . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, such as diones, and substituted compounds depending on the reagents used .

Scientific Research Applications

7H-Dibenzo(c,g)carbazol-4-ol has several scientific research applications:

Chemistry: It is used as a self-assembled monolayer material in the development of high-efficiency solar cells.

Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

Mechanism of Action

The mechanism of action of 7H-Dibenzo(c,g)carbazol-4-ol involves its interaction with molecular targets and pathways. The compound’s electron-rich dibenzo carbazole terminals interact with active layer materials, modulating the energy levels and crystallization processes . This interaction enhances the build-in potential and tunes the work function of the materials, leading to improved performance in applications such as solar cells .

Comparison with Similar Compounds

Carcinogenic Potency

DBC and its derivatives exhibit distinct carcinogenic profiles compared to structurally related polycyclic aromatic hydrocarbons (PAHs) and heterocyclic analogs. Key comparisons include:

Table 1: Carcinogenic Potency in Mouse Skin

Key Insight: DBC’s nitrogen atom enhances its bioactivation, enabling dual local (skin) and systemic (liver) carcinogenicity, unlike DB[a,j]A and B[a]P, which primarily act locally .

Metabolic Activation and DNA Binding

The nitrogen atom in DBC’s carbazole structure plays a critical role in its metabolic activation and DNA adduct formation. Comparisons with methylated derivatives and non-heterocyclic PAHs highlight these differences:

Table 2: Metabolic Pathways and DNA Adduct Profiles

Key Insight: DBC’s unsubstituted nitrogen is essential for genotoxicity in the liver, whereas methylation (MeDBC) shifts carcinogenicity to skin, emphasizing the nitrogen’s role in organotropism .

Mutagenicity and Structural Modifications

Table 3: Mutagenicity in In Vitro and In Vivo Models

Key Insight : Nitration amplifies DBC’s mutagenicity, while methylation reduces it, demonstrating the interplay between substituents and bioactivation pathways .

Environmental and Toxicological Impact

DBC co-occurs with B[a]P and DB[a,j]A in combustion mixtures but exhibits unique toxicokinetics:

- Persistence: DBC’s heterocyclic structure enhances environmental stability compared to non-nitrogenous PAHs .

- Synergistic Effects: Binary mixtures of DBC and B[a]P show additive DNA damage in human keratinocytes, suggesting co-exposure risks .

- Species Sensitivity : Human liver cell lines (e.g., HepG2) show differential susceptibility to DBC-induced toxicity compared to rodent models .

Q & A

Q. What is the carcinogenic classification of 7H-dibenzo(c,g)carbazole, and how is this determined experimentally?

The International Agency for Research on Cancer (IARC) classifies 7H-dibenzo(c,g)carbazole as a Group 2B carcinogen ("possibly carcinogenic to humans") based on sufficient evidence of carcinogenicity in animal models. Experimental protocols typically involve chronic exposure studies in rodents, where tumors are observed at application sites (e.g., skin, lungs) or systemic tissues. For example, intratracheal administration in hamsters demonstrated rapid distribution to organs like the liver and kidneys, with carcinogenicity assessed via histopathology . Discrepancies in mutagenicity data (e.g., inconsistent Ames test results) highlight the need for complementary assays like micronucleus tests or DNA adduct analysis to evaluate genotoxicity .

Q. How is 7H-dibenzo(c,g)carbazole detected in environmental and biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is commonly used for quantification. For environmental matrices (e.g., tobacco smoke, combustion residues), gas chromatography (GC)-MS with specialized columns (e.g., SH-Rxi™-PAH) separates polycyclic aromatic hydrocarbons (PAHs) and heterocyclic analogs like 7H-dibenzo(c,g)carbazole. In biological samples, isotopic labeling (e.g., ³H or ¹³C) tracks metabolic distribution, as seen in hamster studies where fecal excretion predominated over urinary clearance .

Q. What are the key physicochemical properties of 7H-dibenzo(c,g)carbazole relevant to laboratory handling?

Critical properties include:

- Molecular formula : C₂₀H₁₃N (MW: 267.33 g/mol)

- Melting point : 158°C (ethanol-recrystallized needles)

- Solubility : Insoluble in petroleum ether; soluble in polar aprotic solvents (e.g., DMSO, dioxane)

- Stability : Degrades above 378°C (Td), requiring storage in inert atmospheres . Safety protocols mandate separation from reactive reagents, use of PPE, and adherence to hazardous waste disposal guidelines .

Advanced Research Questions

Q. How does cytochrome P450 1A1 (CYP1A1) metabolize 7H-dibenzo(c,g)carbazole, and what computational methods elucidate its regioselectivity?

CYP1A1 catalyzes the oxidation of 7H-dibenzo(c,g)carbazole, forming electrophilic intermediates (e.g., epoxides, diol-epoxides) that bind DNA. Density functional theory (DFT) and molecular docking simulations identify preferential binding orientations in the CYP1A1 active site, favoring oxidation at the carbazole nitrogen and adjacent aromatic rings. These models correlate with experimental metabolite profiles, where 3,4-diol and quinone derivatives dominate. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods further refine activation energy barriers for specific metabolic pathways .

Q. What mechanisms explain the discordance between 7H-dibenzo(c,g)carbazole's carcinogenicity and its weak mutagenicity in short-term assays?

While 7H-dibenzo(c,g)carbazole exhibits potent carcinogenicity in vivo, its weak mutagenicity in bacterial systems (e.g., Salmonella typhimurium) may stem from:

- Metabolic activation requirements : Pro-carcinogens require enzymatic conversion (e.g., CYP1A1, peroxidases) to genotoxic intermediates, which are absent in Ames test conditions.

- DNA adduct heterogeneity : Bulky adducts (e.g., N²-guanine adducts) may evade repair in mammalian cells but fail to induce frameshift mutations detectable in bacterial assays.

- Epigenetic effects : Non-genotoxic pathways (e.g., oxidative stress, inflammation) contribute to tumor promotion, as shown in rat liver epithelial cells .

Q. How can researchers model 7H-dibenzo(c,g)carbazole's environmental persistence and bioaccumulation?

Physiologically based pharmacokinetic (PBPK) models integrate parameters like octanol-water partition coefficients (log P ≈ 4.2), tissue-specific clearance rates, and biotransformation kinetics. For aquatic ecosystems, studies on northern pike (Esox lucius) exposed to PAH mixtures (including 7H-dibenzo(c,g)carbazole) use DNA adduct quantification via ³²P-postlabeling to assess bioaccumulation and trophic transfer .

Q. What methodologies optimize the synthesis of 7H-dibenzo(c,g)carbazole derivatives for photophysical applications?

Derivatives like 4PADCB (a hole-transport layer in perovskite solar cells) are synthesized via Suzuki-Miyaura cross-coupling to attach phosphonic acid anchor groups. Key steps include:

- Purification : Recrystallization from ethanol or water-ethanol mixtures (yield: ~65%).

- Characterization : High-resolution mass spectrometry (HRMS) and cyclic voltammetry confirm HOMO/LUMO levels (-5.35 eV/-2.28 eV), critical for charge transport efficiency.

- Stability testing : Thermal gravimetric analysis (TGA) ensures degradation temperatures exceed operational thresholds (>300°C) .

Data Contradictions and Resolution Strategies

Q. How should researchers address inconsistencies in reported mutagenicity data for 7H-dibenzo(c,g)carbazole?

Discrepancies arise from assay sensitivity and metabolic activation systems. To resolve:

- Use mammalian cell lines : V79MZh3A4 cells expressing human CYP450 isoforms detect micronuclei and apoptotic bodies post-exposure.

- Combine assays : Pair the comet assay (DNA strand breaks) with γ-H2AX foci analysis (double-strand breaks) for comprehensive genotoxicity profiling .

Q. What experimental designs improve the ecological relevance of 7H-dibenzo(c,g)carbazole toxicity studies?

- Multi-stressor models : Co-expose organisms to PAHs and heavy metals to mimic environmental mixtures.

- Long-term endpoints : Monitor epigenetic changes (e.g., DNA methylation) in addition to acute toxicity.

- Field validation : Compare lab results with biomarkers (e.g., glutathione-S-transferase activity) in wild populations from contaminated sites .

Methodological Tables

Q. Table 1. Key Analytical Methods for 7H-Dibenzo(c,g)carbazole

Q. Table 2. Computational Tools for Metabolic Pathway Prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.